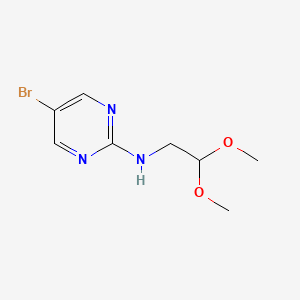

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJJQCGQWHXHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398678 | |

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-37-8 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine (CAS No. 885267-37-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification, handling, and use in experimental settings.

| Parameter | Value | Reference |

| CAS Number | 885267-37-8 | [1] |

| Molecular Formula | C₈H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 262.10 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typical) | |

| Solubility | Soluble in DMSO, Methanol |

Synthesis and Experimental Protocols

A logical workflow for this synthesis is outlined below:

Caption: Logical workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of analogous compounds:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine and a slight excess of 2,2-dimethoxyethanamine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Activity and Drug Development Applications

Derivatives of 2-aminopyrimidine are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[3] The bromine atom at the 5-position serves as a useful handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug screening.

Role as a Kinase Inhibitor Intermediate

The core structure of this compound is a key building block for the synthesis of potent and selective kinase inhibitors. The pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[4][5]

The general mechanism of action for pyrimidine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

A simplified representation of a generic kinase signaling pathway and the point of inhibition by a pyrimidine derivative is shown below:

Caption: Simplified diagram of a kinase signaling pathway and inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of compounds derived from this compound, a standard in vitro kinase assay can be employed. The following is a general protocol for a luminescence-based kinase assay.

-

Compound Preparation: Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO).

-

Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a reaction buffer.

-

Incubation: Add the diluted test compound to the wells and incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Detection: Add a luciferase-based ATP detection reagent to the wells. The amount of light produced is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the compound concentration.

The workflow for a typical kinase inhibition assay is depicted below:

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its structure provides a versatile platform for the synthesis of novel kinase inhibitors and other biologically active molecules. The synthetic and experimental protocols outlined in this guide, though generalized, offer a solid foundation for researchers and scientists working with this compound and its derivatives. Further exploration and specific application-based studies are warranted to fully elucidate the therapeutic potential of molecules derived from this promising scaffold.

References

- 1. scbt.com [scbt.com]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the pyrimidine derivative, 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to provide a predictive and comparative context for its chemical behavior and potential biological applications.

Chemical Identity and Properties

This compound is a halogenated aminopyrimidine derivative. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 885267-37-8 | [1] |

| Molecular Formula | C₈H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 262.10 g/mol | [1] |

| Exact Mass | 261.0113 g/mol | [1] |

| Appearance | Not specified; likely a solid at room temperature. | Based on similar compounds. |

| Melting Point | Data not available. | - |

| Boiling Point | 354.2 °C at 760 mmHg | [1] (Predicted) |

| Density | 1.505 g/cm³ | [1] (Predicted) |

| Flash Point | 168 °C | [1] (Predicted) |

| Solubility | Data not available. | Solubility in common organic solvents like DMSO, DMF, and alcohols is expected. |

| pKa | Data not available. | The pyrimidine ring nitrogens and the exocyclic amine will influence the basicity. |

| XLogP3 | 1.1 | [1] (Calculated) |

Experimental Protocols

Proposed Synthesis

The synthesis of the target compound can be approached via a nucleophilic aromatic substitution reaction. A general method for the preparation of 5-bromo-2-substituted pyrimidine compounds involves the reaction of a 5-bromo-2-halopyrimidine with an appropriate amine. A patent describes a one-step reaction of 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines.

A more specific and adaptable protocol is available for the synthesis of the closely related compound, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine[2]. This can be modified for the synthesis of the target compound.

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Detailed Protocol (Adapted from a similar synthesis[2]):

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add 2,2-dimethoxyethan-1-amine (1.1-1.5 eq) and a base like potassium carbonate (2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for several hours (e.g., 6-12 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification

The crude product can be purified using silica gel column chromatography.

Caption: General purification workflow.

Protocol Detail:

-

Stationary Phase: Silica gel (e.g., 230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is a common choice for compounds of similar polarity. The exact ratio should be determined by TLC analysis of the crude product.

-

Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

Final Step: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Potential Biological Significance and Applications

Direct biological studies on this compound are not currently published. However, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Numerous pyrimidine derivatives have been developed as therapeutic agents with a wide array of biological activities.

Potential Areas of Interest for this compound:

-

Kinase Inhibition: Aminopyrimidine cores are frequently found in kinase inhibitors. For instance, various pyrimidine derivatives have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy[3].

-

Anticancer Activity: The 5-bromo-pyrimidine moiety is present in compounds with demonstrated anticancer properties. The bromine atom can participate in halogen bonding, potentially influencing ligand-receptor interactions.

-

Antimicrobial and Antiviral Agents: Pyrimidine analogs are key components of several antimicrobial and antiviral drugs.

-

Central Nervous System (CNS) Activity: Some pyrimidine derivatives have shown activity on CNS targets.

The presence of the dimethoxyethyl side chain may influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.

Caption: Potential applications of pyrimidine derivatives.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research due to its pyrimidine core, a privileged structure in drug discovery. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known and predicted physicochemical properties, a plausible synthetic and purification strategy based on related compounds, and an overview of the potential biological activities associated with its structural motifs. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Due to the limited availability of experimental data for this specific compound, this guide leverages information from closely related analogues and the broader class of 2-aminopyrimidines to provide a thorough and practical resource.

Core Molecular Attributes

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with a bromine atom at the 5-position and an N-(2,2-dimethoxyethyl)amino group at the 2-position.

| Identifier | Value |

| Molecular Formula | C8H12BrN3O2[1] |

| CAS Number | 885267-37-8[1] |

| Molecular Weight | 262.10 g/mol |

| Canonical SMILES | COCC(OC)NC1=NC=C(Br)C=N1 |

| InChI Key | InChIKey=YFWBCXQKTZFFEX-UHFFFAOYSA-N |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

Reaction Scheme:

5-bromo-2-chloropyrimidine + 2,2-dimethoxyethylamine → this compound

Experimental Procedure:

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 2,2-dimethoxyethylamine (1.2-1.5 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture to act as a proton scavenger.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the following physicochemical properties are predicted based on computational models.

| Property | Predicted Value |

| LogP | 1.5 ± 0.5 |

| Topological Polar Surface Area (TPSA) | 59.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Proposed Synthesis Workflow

The logical flow of the proposed synthesis is outlined in the diagram below.

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activities and Drug Development Context

Specific biological activity for this compound has not been reported. However, the 2-aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4]

Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many 2-aminopyrimidine derivatives function as kinase inhibitors, which are crucial in cancer therapy.[4][5]

-

Antimicrobial Activity: This class of compounds has shown potential as antibacterial and antifungal agents.[4][6]

-

Antiviral Activity: Certain substituted pyrimidines have been investigated for their antiviral properties.[4]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities. The presence of the bromine atom could enhance binding to target proteins through halogen bonding, and the dimethoxyethyl side chain could influence solubility and pharmacokinetic properties. Further research, including in vitro and in vivo screening, would be necessary to determine the specific biological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE | 886365-79-3 [chemicalbook.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Synthetic Overview of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the novel compound 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Due to the limited availability of direct experimental data, this document combines established synthetic methodologies for analogous compounds with predicted spectral data based on the analysis of its constituent functional groups.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from typical values observed for structurally related compounds and the analysis of functional group contributions.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~4.5 | Triplet | 1H | CH (acetal) |

| ~3.6 | Triplet | 2H | CH₂ (adjacent to NH) |

| ~3.4 | Singlet | 6H | OCH₃ (methoxy groups) |

| ~3.3 | Broad Singlet | 1H | NH |

Solvent: CDCl₃. These are estimated values and may vary in different deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-2 (Pyrimidine ring, attached to NH) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~108 | C-5 (Pyrimidine ring, attached to Br) |

| ~103 | CH (acetal) |

| ~54 | OCH₃ (methoxy groups) |

| ~43 | CH₂ (adjacent to NH) |

Solvent: CDCl₃. These are estimated values.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 261/263 | [M]⁺, isotopic pattern characteristic of one bromine atom |

| 230/232 | [M - OCH₃]⁺ |

| 200/202 | [M - CH(OCH₃)₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Ionization method: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1620 | Strong | C=N stretch (pyrimidine ring) |

| ~1550 | Strong | C=C stretch (pyrimidine ring) |

| ~1450 | Medium | N-H bend |

| ~1100 | Strong | C-O stretch (acetal) |

| ~600 | Medium | C-Br stretch |

Sample state: KBr pellet or thin film.

Experimental Protocols

The following is a detailed experimental protocol for a plausible synthesis of this compound. This procedure is based on established methods for the synthesis of N-substituted 2-aminopyrimidines via nucleophilic aromatic substitution.

Synthesis of this compound

Reaction Scheme:

2-chloro-5-bromopyrimidine + 2,2-dimethoxyethylamine → this compound

Materials:

-

2-chloro-5-bromopyrimidine

-

2,2-dimethoxyethylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromopyrimidine (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF or ACN. Add 2,2-dimethoxyethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Commercial Availability and Physicochemical Properties of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: A Technical Overview

For Immediate Release

[City, State] – December 29, 2025 – 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a heterocyclic organic compound of interest to the pharmaceutical and life sciences research sectors, is commercially available from various chemical suppliers. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes based on established chemical principles, and an exploration of its potential biological significance as suggested by related compounds.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound (CAS Number: 885267-37-8) are summarized in the table below. This data is essential for researchers in designing experimental protocols and understanding the compound's behavior in various chemical environments.

| Property | Value |

| CAS Number | 885267-37-8 |

| Molecular Formula | C₈H₁₂BrN₃O₂ |

| Molecular Weight | 262.10 g/mol |

| Appearance | Solid (form may vary by supplier) |

| Purity | Typically ≥98% (as offered by most suppliers) |

Synthetic Pathways and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of substituted aminopyrimidines suggest two primary plausible routes. These hypothetical pathways are presented below to guide synthetic chemists in the potential laboratory-scale preparation of this compound.

Route 1: Nucleophilic Substitution of 2,5-dibromopyrimidine

This approach involves the reaction of 2,5-dibromopyrimidine with 2,2-dimethoxyethanamine. The greater reactivity of the bromine atom at the 2-position of the pyrimidine ring towards nucleophilic substitution makes this a feasible strategy.

Caption: Plausible Synthesis via Nucleophilic Substitution.

A typical experimental setup would involve dissolving 2,5-dibromopyrimidine and a slight excess of 2,2-dimethoxyethanamine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction would likely be carried out in the presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. The reaction mixture would be heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

Purification Protocol: Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The product could then be extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would likely require purification by column chromatography on silica gel to yield the pure this compound.

Route 2: N-Alkylation of 2-amino-5-bromopyrimidine

An alternative strategy involves the direct N-alkylation of 2-amino-5-bromopyrimidine with a suitable electrophile, such as 2-bromoacetaldehyde dimethyl acetal. This reaction would necessitate a base to deprotonate the amino group, facilitating its nucleophilic attack on the electrophile.

Caption: Plausible Synthesis via N-Alkylation.

In a representative procedure, 2-amino-5-bromopyrimidine would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF. A strong base, such as sodium hydride (NaH), would be added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the amino group. Following this, a solution of 2-bromoacetaldehyde dimethyl acetal in the same solvent would be added dropwise. The reaction would then be allowed to warm to room temperature and stirred until completion, as indicated by TLC or LC-MS analysis.

Purification Protocol: The workup would involve quenching the reaction with a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent, and the combined organic extracts would be washed, dried, and concentrated. Purification of the final product would be achieved through column chromatography.

Potential Biological Significance and Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives are known to exhibit a broad range of biological activities, including acting as kinase inhibitors, anticancer agents, and anti-infective compounds.[1][2]

The presence of the bromine atom at the 5-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

The N-(2,2-dimethoxyethyl) substituent can also influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The acetal group is generally stable but can be hydrolyzed to an aldehyde under acidic conditions, which could be a strategy for prodrug design or for introducing a reactive functional group for covalent modification of biological targets.

Given the prevalence of the aminopyrimidine core in kinase inhibitors, it is plausible that this compound could serve as a valuable intermediate or starting material for the development of novel therapeutics targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a readily available chemical building block with significant potential for applications in medicinal chemistry and drug discovery. The plausible synthetic routes outlined in this guide, based on fundamental organic chemistry principles, provide a solid foundation for its laboratory preparation. The versatile pyrimidine core, combined with the synthetically tractable bromine and N-(2,2-dimethoxyethyl) functionalities, makes this compound an attractive starting point for the synthesis of novel molecules with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.

References

Purity Analysis of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and presents representative data in structured tables.

Introduction

This compound (CAS No. 885267-37-8) is a substituted pyrimidine derivative frequently utilized in the synthesis of various therapeutic agents.[1] The presence of impurities, even in trace amounts, can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final drug product. Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity. This guide details the primary analytical techniques employed for this purpose.

Analytical Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the principal method for quantification of purity and detection of related substances. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the compound's structure and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is used for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a widely used method for the purity analysis of 5-bromopyrimidine derivatives due to its high resolution and sensitivity.

Experimental Protocol:

A typical HPLC method for the analysis of this compound is as follows:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

Data Presentation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

| Parameter | Result |

| Retention Time | 8.5 min |

| Purity (Area %) | 99.5% |

| Impurity 1 (Area %) | 0.2% |

| Impurity 2 (Area %) | 0.15% |

| Other Impurities | < 0.1% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of characteristic signals and the absence of impurity peaks confirm the identity and purity of the compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation:

The following table summarizes the expected ¹H NMR chemical shifts for this compound. The integration of these peaks can be used to confirm the relative number of protons and assess purity against a known standard.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.4 | Singlet | 2H |

| NH | ~6.0 | Triplet | 1H |

| CH | ~4.6 | Triplet | 1H |

| CH₂ | ~3.6 | Quartet | 2H |

| OCH₃ | ~3.4 | Singlet | 6H |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like GC or LC, is used to confirm the molecular weight of this compound and to identify potential impurities.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Presentation:

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key indicator of the compound's identity.

| Parameter | Result |

| Molecular Formula | C₈H₁₂BrN₃O₂ |

| Molecular Weight | 262.10 g/mol |

| Expected [M+H]⁺ | 262.0, 264.0 (Isotopic pattern for Br) |

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Caption: A logical workflow for the comprehensive purity analysis.

Signaling Pathway of Analysis

This diagram outlines the decision-making process based on the analytical results.

Caption: Decision pathway for product release based on purity.

Conclusion

The purity of this compound can be reliably determined using a combination of HPLC, NMR, and MS techniques. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Adherence to these analytical procedures is crucial for the successful development of safe and effective pharmaceuticals.

References

An In-depth Technical Guide to the Key Reactive Sites of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the primary reactive centers on the 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine molecule. It outlines the molecule's susceptibility to various chemical transformations, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry. The information presented is intended to facilitate the strategic design of novel compounds by leveraging the distinct reactivity of each functional group.

Molecular Structure and Overview

This compound is a substituted pyrimidine characterized by several key functional groups that dictate its chemical behavior. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a bromine atom, an exocyclic amine, and an acetal side chain, provides multiple handles for selective chemical modification. Understanding the interplay and relative reactivity of these sites is crucial for its effective use as a synthetic intermediate.

The primary reactive sites, which will be discussed in detail, are:

-

The C5-Bromine Bond: A highly versatile position for cross-coupling and substitution reactions.

-

The 2-Amino Group: A nucleophilic center capable of undergoing various amine-specific reactions.

-

The Pyrimidine Ring Core: Susceptible to metallation and nucleophilic attack under specific conditions.

-

The N-(2,2-dimethoxyethyl) Acetal Group: A protected aldehyde that can be unmasked under acidic conditions to act as an electrophilic site.

Key Reactive Sites and Transformations

The C5-Bromine Bond: The Primary Hub for Functionalization

The carbon-bromine bond at the 5-position is the most prominent reactive site on the molecule. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C5 position electron-deficient, rendering the C-Br bond highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This site serves as a linchpin for introducing molecular diversity.

Key Reaction Types:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce substituted amino groups.

-

Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes, creating alkynylpyrimidines.[1][2]

-

Heck Coupling: For the formation of C-C double bonds by reacting with alkenes.

-

Stille Coupling: For C-C bond formation using organostannane reagents.

-

Nucleophilic Aromatic Substitution (SNAr): The C-Br bond can be displaced by strong nucleophiles, although this is generally less favored than at the more activated 2- and 4-positions in other pyrimidine systems.[1]

The 2-Amino Group: A Versatile Nucleophile

The exocyclic amino group at the C2 position is a key nucleophilic center. Its reactivity is typical of secondary amines and is influenced by the electronic properties of the attached pyrimidine ring.

Key Reaction Types:

-

N-Alkylation/N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Condensation Reactions: The amine can react with aldehydes and ketones to form imines or participate in cyclocondensation reactions. Studies on 2-aminopyrimidines show they readily react with formaldehyde to yield methylol or methylenebis derivatives.[3][4]

-

Formation of Hemiaminals: 2-aminopyrimidines have been shown to form stable hemiaminals upon reaction with certain aldehydes.[5]

The Pyrimidine Ring Core: C-H Functionalization

While the C5-Br bond is the primary site for substitution, the pyrimidine ring itself possesses reactive positions. The carbon atoms at the C4 and C6 positions are electron-deficient and can be targeted under specific conditions.

Key Reaction Types:

-

Direct Metallation: In related 5-bromopyrimidine systems, strong bases like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, creating a potent nucleophile (4-lithio-5-bromopyrimidine) that can be trapped with various electrophiles.[2] This allows for functionalization ortho to the bromine atom.

-

Nucleophilic Addition: Strong nucleophiles can potentially add to the C4 or C6 positions, leading to the formation of Meisenheimer-type intermediates, although this is less common than substitution at the halogenated site.

The N-(2,2-dimethoxyethyl) Acetal Group: A Latent Electrophile

The dimethoxyethyl side chain contains an acetal functional group, which serves as a protected aldehyde. This group is stable under neutral and basic conditions but becomes reactive under acidic catalysis.

Key Reaction Types:

-

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid will hydrolyze the acetal to reveal a highly reactive aldehyde functional group. This aldehyde can then participate in a wide range of subsequent reactions (e.g., reductive amination, Wittig reaction, condensation).

-

Intramolecular Cyclization: The key step in the reactivity of similar N-(2,2-dimethoxyethyl) systems under acidic conditions is the elimination of methanol to generate a highly electrophilic oxonium ion intermediate.[6] This intermediate can be trapped by intramolecular or intermolecular nucleophiles, enabling the synthesis of various heterocyclic structures.

Summary of Reactive Sites and Conditions

The table below summarizes the key reactive sites, typical reaction conditions, and expected products for this compound.

| Reactive Site | Position | Reaction Type | Reagents & Conditions | Resulting Structure |

| C-Br Bond | C5 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Heteroaryl pyrimidine |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | 5-(Disubstituted-amino)pyrimidine | ||

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 5-Alkynylpyrimidine | ||

| Amino Group | N-H | N-Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | N-Alkyl-N-(pyrimidin-2-yl)amine |

| Acylation | Acyl Chloride, Base (e.g., Pyridine) | N-Acyl-N-(pyrimidin-2-yl)amine | ||

| Acetal Group | Side Chain | Hydrolysis / Deprotection | Aqueous Acid (e.g., HCl, TFA) | N-(2-oxoethyl)pyrimidin-2-amine (Aldehyde) |

| Oxonium Ion Formation | Anhydrous Acid (e.g., TFA) | Electrophilic intermediate for cyclization | ||

| Pyrimidine Ring | C4 | Directed Ortho Metallation | Strong Base (e.g., LDA), -78 °C, then Electrophile (E⁺) | 4-Substituted-5-bromo-pyrimidine |

Mandatory Visualizations

Caption: Key reactive sites on the this compound molecule.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Logical relationship of condition-dependent reaction pathways.

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize the C5-position.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol)

-

Base (e.g., Potassium carbonate, 2.0 mmol)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to 80–90 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired 5-aryl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine.

Protocol for Acid-Catalyzed Deprotection of the Acetal Group

This protocol provides a method for the hydrolysis of the dimethoxyethyl acetal to unveil the corresponding aldehyde.

Materials:

-

This compound (1.0 mmol)

-

Solvent (e.g., Tetrahydrofuran (THF), 10 mL)

-

Aqueous Acid (e.g., 2M Hydrochloric acid, 5 mL)

Procedure:

-

Dissolve this compound in THF in a round-bottom flask.

-

Add the aqueous hydrochloric acid to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC, observing the disappearance of the starting material.

-

Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude 2-((5-bromopyrimidin-2-yl)amino)acetaldehyde.

-

The resulting aldehyde is often used immediately in the next synthetic step due to potential instability.

Disclaimer: The provided protocols are illustrative and may require optimization based on the specific substrate and desired outcome. Standard laboratory safety procedures should be followed at all times.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromopyrimidine 97 4595-59-9 [sigmaaldrich.com]

- 3. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

The Versatility of Pyrimidine Scaffolds: An In-depth Technical Guide to their Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a privileged structure in the design of novel drugs targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the potential applications of pyrimidine derivatives in drug discovery, with a focus on their roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to equip researchers with the knowledge to further explore and exploit the therapeutic potential of this remarkable scaffold.

Anticancer Applications of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, with several compounds receiving FDA approval and many more in various stages of clinical and preclinical development.[1][2] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.

A prominent strategy in the development of pyrimidine-based anticancer drugs is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][4] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[5]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | 50 | [6] |

| Indazol-pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [2] |

| Indazol-pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [2] |

| Indazol-pyrimidine | Compound 4a | MCF-7 (Breast) | 2.958 | [2] |

| Indazol-pyrimidine | Compound 4g | MCF-7 (Breast) | 4.680 | [2] |

| Indazol-pyrimidine | Compound 4d | MCF-7 (Breast) | 4.798 | [2] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Hela (Cervical) | 74.8 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 (Colorectal) | 76.92 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 (Lung) | 148 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (Cervical) | 73.08 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colorectal) | 68.75 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 43.75 | [7] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 | [8] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | HeLa (Cervical) | 0.52 | [8] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | HepG2 (Liver) | 3.09 | [8] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 1.8 | [9] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 2.1 | [9] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | DU145 (Prostate) | 3.5 | [9] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | MCF-7/WT (Breast) | 2.9 | [9] |

Signaling Pathways Targeted by Anticancer Pyrimidine Derivatives

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[10][11][12] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, target the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

Caption: EGFR signaling pathway and the point of intervention by pyrimidine inhibitors.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[3][13] Its overexpression is associated with increased metastasis and poor prognosis in several cancers. Pyrimidine derivatives can inhibit FAK activity, thereby disrupting the signaling cascades that promote cancer cell invasion and survival.[14]

Caption: FAK signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Protocols: Anticancer Activity Evaluation

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General Procedure) [6]

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives through a condensation reaction.

-

Materials:

-

Appropriate α,β-unsaturated ketone

-

4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the α,β-unsaturated ketone (1 equivalent) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) in glacial acetic acid.

-

Reflux the reaction mixture for 96 hours at 118 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

MTT Assay for In Vitro Cytotoxicity [15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the pyrimidine derivatives in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antiviral Applications

The pyrimidine scaffold is also a key component in the development of antimicrobial and antiviral agents.[16] These compounds often function by inhibiting essential enzymes in microbial or viral replication pathways.

Quantitative Data: Antimicrobial and Antiviral Activity

The following tables summarize the in vitro activity of selected pyrimidine derivatives against various microbial and viral strains.

Antimicrobial Activity (MIC in µg/mL)

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimidine Derivative | S1 | S. aureus | 16.26 | [17] |

| Pyrimidine Derivative | S7 | B. subtilis | 17.34 | [17] |

| Pyrimidine Derivative | S7 | E. coli | 17.34 | [17] |

| Thiazolo[5,4-d]pyrimidine | 1a | S. pyogenes | 100 | [1] |

| Thiazolo[5,4-d]pyrimidine | 1a | S. aureus | 250 | [1] |

| Thiazolo[5,4-d]pyrimidine | 1b | S. pyogenes | 50 | [1] |

| Thiazolo[5,4-d]pyrimidine | 1b | S. aureus | 100 | [1] |

| Benzimidazolo-pyrimidine | Va | B. subtilis | 50 | [18] |

| Benzimidazolo-pyrimidine | Vb | S. aureus | 50 | [18] |

| Benzimidazolo-pyrimidine | Vd | P. mirabilis | 50 | [18] |

| Benzimidazolo-pyrimidine | Vf | E. coli | 50 | [18] |

Antiviral Activity (EC50 in µM)

| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |

| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 1 | Zika Virus | 5.21 | [19] |

| Pyrimidine NNRTI | Compound 48 | HIV-1 (WT) | 0.00343 | [20] |

| Azaindole-linked pyrimidine | Compound 65 | Influenza A | 0.03 | [20] |

| Pyrimido[4,5-d]pyrimidine | Remdesivir | SARS-CoV-2 | Varies | [21] |

Experimental Protocols: Antimicrobial and Antiviral Activity Evaluation

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [22]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Pyrimidine derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the pyrimidine derivatives and the standard antibiotic in MHB in the wells of a 96-well plate.

-

Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

Antiviral Titer Reduction Assay [19]

This assay measures the ability of a compound to reduce the production of infectious virus particles.

-

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

96-well plates

-

Pyrimidine derivatives

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Seed host cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the pyrimidine derivatives in culture medium.

-

Pre-treat the cells with the diluted compounds for a specified time.

-

Infect the cells with a known amount of virus.

-

After an adsorption period, remove the virus inoculum and add fresh medium containing the compounds.

-

Incubate the plates for a period sufficient for viral replication and plaque formation.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of titer reduction compared to the untreated virus control and determine the EC50 value.

-

Anti-inflammatory and Cardiovascular Applications

Pyrimidine derivatives also exhibit significant potential as anti-inflammatory and cardiovascular agents, primarily through the inhibition of enzymes like cyclooxygenase (COX) and by acting as calcium channel blockers.

Quantitative Data: Anti-inflammatory and Cardiovascular Activity

Anti-inflammatory Activity (COX-2 Inhibition IC50 in µM)

| Compound Class | Derivative Example | COX-2 IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | Compound 3b | 0.20 | [23] |

| Pyrimidine-5-carbonitrile | Compound 5b | 0.18 | [23] |

| Pyrimidine-5-carbonitrile | Compound 5d | 0.16 | [23] |

| Pyrimidine Derivative | L1 | 74.6 | [5] |

| Pyrimidine Derivative | L2 | 76.8 | [5] |

Cardiovascular Activity (Calcium Channel Blockade IC50 in µg/mL)

| Compound Class | Derivative Example | IC50 (µg/mL) | Reference |

| Dihydropyrimidinethione Carboxamide | Compound 8c | 19.65 | [24] |

| Dihydropyrimidinethione Carboxamide | Compound 9c | 21.45 | [24] |

Experimental Protocol: COX-2 Inhibition Assay

In Vitro COX-2 Inhibitor Screening Assay [23]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Pyrimidine derivatives

-

Standard COX-2 inhibitor (e.g., Celecoxib)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

-

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the pyrimidine derivatives or the standard inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specified time at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an EIA kit.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

-

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning from anticancer to antimicrobial and anti-inflammatory effects, highlight the immense potential for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new pyrimidine-based compounds with enhanced efficacy and selectivity. As our understanding of the molecular basis of diseases deepens, the rational design of pyrimidine derivatives targeting specific biological pathways will undoubtedly lead to the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]

- 8. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. atcc.org [atcc.org]

- 16. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 19. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]

The Pivotal Role of 5-Bromopyrimidines as Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the various functionalized pyrimidines, 5-bromopyrimidines have emerged as exceptionally versatile and valuable intermediates in the synthesis of a wide array of pharmaceuticals. The strategic placement of the bromine atom at the 5-position of the pyrimidine ring provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental methodologies associated with 5-bromopyrimidines, highlighting their critical role in modern drug discovery and development.

Synthetic Utility of 5-Bromopyrimidines

5-Bromopyrimidines are key building blocks for the synthesis of a variety of bioactive molecules, including anticancer and antiviral agents.[1][2] Their utility stems from the ability of the bromine atom to participate in a range of cross-coupling reactions, allowing for the introduction of diverse substituents at the C5 position of the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in contemporary organic synthesis, and 5-bromopyrimidines are excellent substrates for these reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to palladium(0) complexes, initiating the catalytic cycle.[3]

1.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 5-bromopyrimidine and organoboron compounds.[4] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[5]

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83 | [4] |

| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid [4]

-

Preparation: To a flame-dried round-bottomed flask containing a magnetic stir bar, add anhydrous potassium phosphate (K₃PO₄). Flame-dry the flask and its contents under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.5 mol%).

-

Inerting: Equip the flask with a reflux condenser and evacuate and backfill with an inert atmosphere (repeat three times).

-

Solvent Addition: Add tert-amyl alcohol via cannula.

-

Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from hexanes.

1.1.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidines.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Bromopyrimidine [7]

-

Glassware Preparation: Dry all glassware under vacuum with heating.

-

Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inerting: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Architecture of Inhibition: A Technical Guide to the Synthesis of Pyrimidine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold stands as a cornerstone in the field of medicinal chemistry, particularly in the rational design of kinase inhibitors for targeted cancer therapy. Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the kinase hinge region, providing a robust framework for the development of potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activity, and mechanistic action of pyrimidine-based kinase inhibitors, providing researchers and drug development professionals with a comprehensive resource to navigate this critical area of oncology research.

Core Synthetic Strategies: Building the Pyrimidine Scaffold

The versatility of the pyrimidine core lies in the accessibility of its key intermediates, primarily 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine scaffolds. These structures serve as foundational building blocks for a multitude of kinase inhibitors, with substitutions at the 2, 4, and 5 positions playing a crucial role in determining target specificity and potency.

General Synthesis of 2,4-Disubstituted Pyrimidines

A prevalent strategy for the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms allows for controlled, stepwise introduction of various amine functionalities.

A common starting material is 2,4-dichloro-5-fluoropyrimidine. The more reactive chlorine at the C4 position is typically substituted first, followed by substitution at the C2 position. This differential reactivity is a key principle in the controlled synthesis of asymmetrically substituted pyrimidines.

Quantitative Analysis of Pyrimidine-Based Kinase Inhibitors

The efficacy of pyrimidine-based inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against their target kinases and their anti-proliferative effects on cancer cell lines. The following tables summarize the biological activity of representative pyrimidine derivatives.

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| EGFR Inhibitors | |||||

| Compound 4b | EGFR | 77.03 | HCT-116 | 1.34 | [1][2] |

| Compound 4c | EGFR | 94.9 | HCT-116 | 1.90 | [1][2] |

| Erlotinib (Standard) | EGFR | 72.3 | HCT-116 | 1.32 | [1] |

| CDK Inhibitors | |||||

| Compound 22 | CDK7 | 7.21 | MV4-11 | 0.2081 | [3] |

| Compound 8d | CDK9 | - | PANC-1 | 0.08 | [4] |

| Compound 15 | CDK2/cyclin A2 | 61 | HCT-116 | - | [5] |

| Dinaciclib (Standard) | CDK2/cyclin A2 | 29 | - | - | [5] |

| Aurora Kinase Inhibitors | |||||

| Compound 13 | Aurora A | <200 | SCLC cell lines | - | [6] |

| Multi-Kinase Inhibitors | |||||

| Compound A12 | FAK | - | A549 | 0.130 | [7] |

| MDA-MB-231 | 0.094 | [7] | |||

| Pyrazolo[3,4-d]pyrimidine-Based Inhibitors | |||||

| Compound 17m | PKD | 17-35 | - | - | [8] |

| 3-IN-PP1 | PKD | 94-108 | PANC-1 | - | [8] |

| Compound VIIa | - | - | 57 cell lines | 0.326 - 4.31 | [9] |

Key Signaling Pathways Targeted by Pyrimidine Kinase Inhibitors

Understanding the signaling cascades in which target kinases operate is fundamental to appreciating the mechanism of action of these inhibitors. Below are graphical representations of the EGFR and Aurora Kinase signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a critical regulator of cell growth, proliferation, and survival.[10][11][12] Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.[13]

Caption: Simplified EGFR signaling cascade and the point of inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis.[14] Their overexpression is common in various cancers, leading to chromosomal instability. Inhibitors targeting Aurora kinases can induce cell cycle arrest and apoptosis.[15][16]

Caption: Role of Aurora kinases in mitosis and their inhibition.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis and evaluation of novel kinase inhibitors. The following section provides representative protocols for the synthesis of key pyrimidine scaffolds.

General Experimental Workflow for Pyrimidine-Based Kinase Inhibitor Synthesis

The synthesis of a pyrimidine-based kinase inhibitor typically follows a multi-step process, from the initial coupling of precursors to final purification and characterization.

Caption: A typical workflow for 2,4-diaminopyrimidine synthesis.

Protocol 1: Synthesis of 2-Amino-4-arylaminopyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic substitution on 2-amino-4,6-dichloropyrimidine.[17][18]

-

Materials: 2-amino-4,6-dichloropyrimidine, substituted aniline, triethylamine, ethanol, distilled water.

-

Procedure:

-

In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted aniline (1.0-1.2 eq), and triethylamine (2.0 eq).

-

The reaction can be performed solvent-free by heating the mixture at 80-90 °C, or in a solvent such as ethanol under reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if performed solvent-free, add distilled water to the reaction mixture to precipitate the product. If in a solvent, remove the solvent under reduced pressure and then add water.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4-arylaminopyrimidine derivative.

-

-

Characterization: The structure and purity of the final compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).